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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B12386572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides

containing α-L-threofuranosyl nucleic acid (TNA) monomers, specifically focusing on the

incorporation of 5-methyluridine (5MeU). TNA is a synthetic nucleic acid analog with a four-

carbon threose sugar backbone, which imparts significant resistance to nuclease degradation,

making it a promising candidate for therapeutic and diagnostic applications.

The following protocols outline the synthesis of the DMTr-TNA-5MeU-phosphoramidite

monomer and its subsequent use in automated solid-phase oligonucleotide synthesis.

Monomer Synthesis: DMTr-TNA-5MeU-Amidite
The synthesis of the DMTr-TNA-5MeU-amidite is a multi-step process that begins with the

preparation of a protected threofuranosyl sugar, followed by glycosylation with 5-methyluracil,

and finally, phosphitylation to yield the desired phosphoramidite.

Experimental Protocol: Synthesis of DMTr-TNA-5MeU-
Nucleoside

Preparation of Protected Threofuranosyl Sugar: The synthesis starts from a commercially

available starting material, such as L-ascorbic acid, to produce a protected α-L-

threofuranosyl sugar derivative. This typically involves multiple steps of protection and

functional group manipulation.
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Glycosylation: The protected threofuranosyl sugar is coupled with silylated 5-methyluracil in

the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate

(TMSOTf), in an anhydrous solvent like acetonitrile. This Vorbrüggen-Hilbert-Johnson

reaction forms the N-glycosidic bond to yield the protected TNA-5MeU nucleoside.[1]

Purification: The crude product is purified by column chromatography on silica gel to isolate

the desired protected nucleoside.

DMTr Protection: The 5'-hydroxyl group of the purified nucleoside is selectively protected

with a dimethoxytrityl (DMTr) group by reacting it with DMTr-chloride in the presence of a

base like pyridine. This acid-labile protecting group is crucial for automated solid-phase

synthesis.

Final Purification: The DMTr-protected nucleoside is purified by column chromatography to

yield the final DMTr-TNA-5MeU-nucleoside.

Experimental Protocol: Phosphitylation of DMTr-TNA-
5MeU-Nucleoside

Reaction Setup: The purified DMTr-TNA-5MeU-nucleoside is dried under high vacuum and

dissolved in anhydrous dichloromethane.

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the

solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product

is purified by flash column chromatography on silica gel to afford the final DMTr-TNA-5MeU-
amidite.

Solid-Phase Oligonucleotide Synthesis
The incorporation of the DMTr-TNA-5MeU-amidite into a growing oligonucleotide chain is

performed on an automated DNA synthesizer using standard phosphoramidite chemistry.[1]
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Figure 1. Workflow for the solid-phase synthesis of a TNA oligonucleotide.

Experimental Protocol: Automated Solid-Phase
Synthesis

Solid Support: The synthesis is initiated on a solid support, typically controlled pore glass

(CPG), pre-functionalized with the first nucleoside of the desired sequence.

Synthesis Cycle: The automated synthesis follows a four-step cycle for each monomer

addition:

Deblocking (Detritylation): The acid-labile DMTr protecting group on the 5'-hydroxyl of the

growing oligonucleotide chain is removed by treatment with a solution of trichloroacetic

acid (TCA) in dichloromethane.

Coupling: The DMTr-TNA-5MeU-amidite, dissolved in anhydrous acetonitrile, is activated

by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an iodine solution.

Chain Elongation: This four-step cycle is repeated for each subsequent monomer in the

desired sequence.
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Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the solid support, and all protecting groups (from the nucleobases and the phosphate

backbone) are removed by treatment with concentrated ammonium hydroxide.

Purification: The crude TNA oligonucleotide is purified using methods such as high-

performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation
The following tables summarize typical quantitative data associated with the solid-phase

synthesis of TNA oligonucleotides.
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Parameter Value Unit Notes

Monomer Synthesis

Glycosylation Yield 60-80 %

Dependent on

conditions and

nucleobase.

DMTr Protection Yield 85-95 %

Phosphitylation Yield 70-90 %

Solid-Phase Synthesis

Coupling Time 5-15 min

Longer coupling times

may be required for

modified amidites.

Amidite Concentration 0.1-0.2 M

Activator

5-(Ethylthio)-1H-

tetrazole (ETT) or

Dicyanoimidazole

(DCI)

Average Stepwise

Yield
>98 %

Purification

HPLC Purity >95 % After purification.

Table 1. Summary of typical yields and synthesis parameters.
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Reagent Concentration Volume/Amount

Deblocking

Trichloroacetic Acid (TCA) 3 % in Dichloromethane

Coupling

DMTr-TNA-5MeU-amidite 0.1 M in Acetonitrile

Activator (ETT) 0.25 M in Acetonitrile

Capping

Capping Reagent A (Acetic

Anhydride/Pyridine/THF)
As per synthesizer protocol

Capping Reagent B (N-

Methylimidazole/THF)
As per synthesizer protocol

Oxidation

Iodine 0.02 M in THF/Water/Pyridine

Cleavage & Deprotection

Ammonium Hydroxide 28-30 % aqueous solution

Table 2. Typical reagent concentrations for solid-phase synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12386572#dmtr-tna-5meu-amidite-solid-phase-
synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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